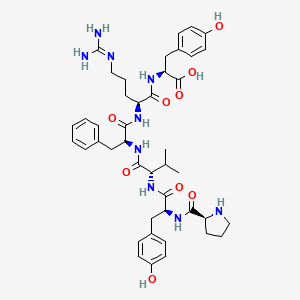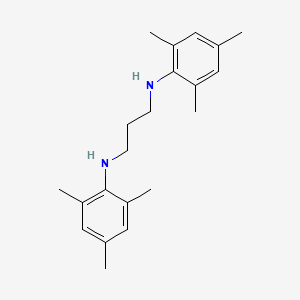phosphanium bromide CAS No. 827344-57-0](/img/structure/B12528337.png)
[(3-Chlorothiophen-2-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorothiophen-2-yl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C22H19BrClPS It is a bromide salt of a phosphonium cation, characterized by the presence of a 3-chlorothiophen-2-yl group attached to a triphenylphosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorothiophen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 3-chlorothiophen-2-ylmethyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (3-Chlorothiophen-2-yl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorothiophen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions produce phosphine oxides.
Scientific Research Applications
(3-Chlorothiophen-2-yl)methylphosphanium bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in Wittig reactions to form alkenes.
Biological Studies: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chlorothiophen-2-yl)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphanium moiety can stabilize positive charges, making the compound a versatile intermediate in organic synthesis. The 3-chlorothiophen-2-yl group can participate in aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a methyl group instead of the 3-chlorothiophen-2-yl group.
Ethyltriphenylphosphonium Bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of the 3-chlorothiophen-2-yl group.
Uniqueness
(3-Chlorothiophen-2-yl)methylphosphanium bromide is unique due to the presence of the 3-chlorothiophen-2-yl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.
Properties
CAS No. |
827344-57-0 |
|---|---|
Molecular Formula |
C23H19BrClPS |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
(3-chlorothiophen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H19ClPS.BrH/c24-22-16-17-26-23(22)18-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-17H,18H2;1H/q+1;/p-1 |
InChI Key |
YOCZNYCYRKTEIC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CS2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


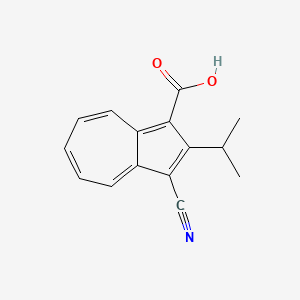
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
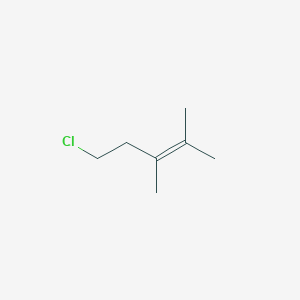
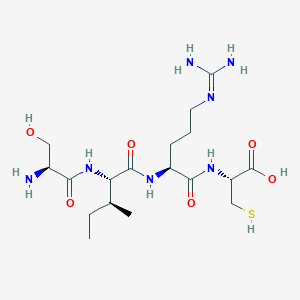
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
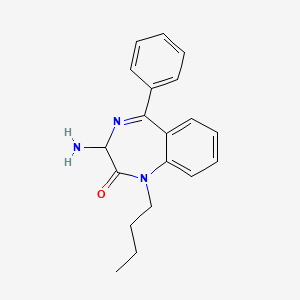
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)

